molecular formula C13H16N6O2 B2965115 N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1796991-82-6

N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No. B2965115
M. Wt: 288.311
InChI Key: DVTUGLCXMMVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a similar heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 in the ring . Both of these structures are found in many biologically active compounds and are used in the development of various drugs .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the pyrimidine ring might react at the carbon between the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrimidine rings, as well as the amide linkage. For example, it would likely be soluble in polar solvents due to the presence of the nitrogen atoms and the amide linkage .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide and its derivatives are pivotal in synthesizing heterocyclic compounds, notably through microwave-assisted cyclocondensation. These compounds have been synthesized for exploring their insecticidal and antimicrobial potentials. The structural determination and biological activity evaluation have showcased their significance in developing new antimicrobial agents. Such synthetic pathways emphasize the compound's role in generating novel heterocyclic systems with potential bioactive properties (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of synthesized heterocycles incorporating N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide has revealed moderate activity. This evaluation is critical in the pharmaceutical industry for developing new drugs with antimicrobial properties. The study highlights the compound's utility in generating derivatives with potential as antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Properties

Further research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide, has demonstrated significant A1 adenosine receptor affinity. This affinity suggests potential therapeutic applications in cancer treatment, highlighting the compound's role in developing anticancer agents (Harden, Quinn, & Scammells, 1991).

Structure-Activity Relationship Studies

The synthesis and structural analysis of pyrazole derivatives linked to a pyrimidine ring, including compounds similar to N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide, have facilitated understanding of the structure-activity relationships. These studies have provided insights into optimizing the biological activities of such compounds, especially against breast cancer and microbial infections. Theoretical calculations alongside experimental data have confirmed the origin of biological activity, emphasizing the compound's utility in medicinal chemistry research (Titi et al., 2020).

properties

IUPAC Name

N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTUGLCXMMVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(1H-pyrazol-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

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